

tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	<i>tert</i> -Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
Compound Name:	<i>tert</i> -Butyl 4-(3-aminophenyl)piperidine-1-carboxylate
Cat. No.:	B153303

[Get Quote](#)

Technical Guide: tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC name, physicochemical properties, and a likely synthetic route for **tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate**. This compound is a valuable building block in medicinal chemistry and drug discovery, often utilized in the synthesis of more complex molecules.

Chemical Structure and IUPAC Name

tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate is a bifunctional molecule featuring a piperidine ring protected with a tert-butoxycarbonyl (Boc) group and substituted with a 3-aminophenyl moiety.

- IUPAC Name: **tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate**[\[1\]](#)
- Canonical SMILES: CC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC=C2)N[\[1\]](#)
- InChI Key: INZSWUJHGMIAJM-UHFFFAOYSA-N[\[1\]](#)

- CAS Number: 387827-19-2[\[1\]](#)

Structure:

Physicochemical Properties

The following table summarizes the computed physicochemical properties of **tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate**.

Property	Value	Source
Molecular Formula	C ₁₆ H ₂₄ N ₂ O ₂	PubChem [1]
Molecular Weight	276.37 g/mol	PubChem [1]
Exact Mass	276.183778013 Da	PubChem [1]
XLogP3	2.7	PubChem [1]
Hydrogen Bond Donor Count	1	PubChem [1]
Hydrogen Bond Acceptor Count	3	PubChem [1]
Rotatable Bond Count	3	PubChem [1]
Topological Polar Surface Area	55.6 Å ²	PubChem [1]

Synthesis Protocol

A common and effective method for the synthesis of **tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate** involves a two-step process. The first step is a Suzuki coupling reaction to form the carbon-carbon bond between the piperidine and the nitrophenyl rings, followed by the reduction of the nitro group to an amine.

Step 1: Suzuki Coupling to Synthesize **tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate**

This step involves the reaction of a piperidine-4-boronic acid pinacol ester with a 3-halonitrobenzene derivative.

Materials:

- tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- 1-Bromo-3-nitrobenzene (or 1-iodo-3-nitrobenzene)
- Palladium catalyst (e.g., Pd(dppf)Cl₂)
- Base (e.g., K₂CO₃ or Cs₂CO₃)
- Solvent (e.g., Dioxane/Water or DMF)

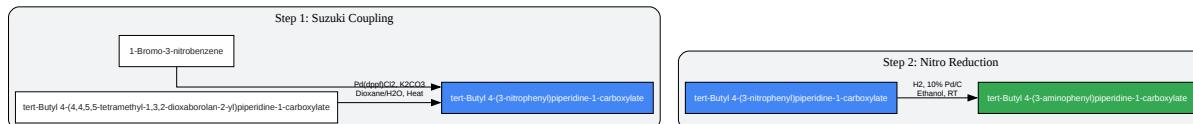
Methodology:

- To a reaction vessel, add tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate, 1-bromo-3-nitrobenzene, and a suitable palladium catalyst.
- Add a base, such as potassium carbonate.
- Add a degassed solvent system, for example, a mixture of dioxane and water.
- Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete (monitored by TLC or LC-MS).
- After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is then reduced to the primary amine. A standard method for this transformation is catalytic hydrogenation.

Materials:


- tert-Butyl 4-(3-nitrophenyl)piperidine-1-carboxylate
- Palladium on carbon (10% Pd/C)
- Solvent (e.g., Ethanol or Methanol)
- Hydrogen gas (H₂)

Methodology:

- In a flask suitable for hydrogenation, dissolve tert-butyl 4-(3-nitrophenyl)piperidine-1-carboxylate in a solvent such as anhydrous ethanol.[2]
- Add a catalytic amount of 10% palladium on carbon.[2]
- Evacuate the flask and backfill with hydrogen gas (this process may be repeated several times to ensure an inert atmosphere).[2]
- Stir the reaction mixture under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) at room temperature.[2]
- Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
- Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the palladium catalyst.[2]
- Concentrate the filtrate under reduced pressure to obtain the final product, **tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate**.[2]

Synthetic Pathway Diagram

The following diagram illustrates the two-step synthesis of **tert-butyl 4-(3-aminophenyl)piperidine-1-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway of **tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 22049268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 571188-59-5 [chemicalbook.com]
- To cite this document: BenchChem. [tert-Butyl 4-(3-aminophenyl)piperidine-1-carboxylate structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b153303#tert-butyl-4-3-aminophenyl-piperidine-1-carboxylate-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com